molecular formula C14H18FN7 B12225401 N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B12225401
M. Wt: 303.34 g/mol
InChI Key: DOZFSMYHWLZKBO-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step procedures. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by cooling and separation of the product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can also undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. Examples are:

Uniqueness

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H18FN7

Molecular Weight

303.34 g/mol

IUPAC Name

N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C14H18FN7/c1-2-16-13-17-4-3-12(20-13)21-5-7-22(8-6-21)14-18-9-11(15)10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20)

InChI Key

DOZFSMYHWLZKBO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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